N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide
Description
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of imidazo[1,2-b]pyridazines
Properties
IUPAC Name |
N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-27-21-12-11-19-23-18(13-25(19)24-21)15-7-9-16(10-8-15)22-20(26)14-28-17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTASHFVHWBJZHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Amino-6-Chloropyridazine
3-Amino-6-chloropyridazine serves as the starting material. It is synthesized by treating 3,6-dichloropyridazine with aqueous ammonia under high-temperature conditions (130°C). The chlorine atom at the 6-position is retained for subsequent functionalization.
Condensation with α-Bromoketone
The α-bromoketone, 4-nitroacetophenone brominated at the α-position, reacts with 3-amino-6-chloropyridazine in the presence of a mild base (e.g., sodium bicarbonate) to form 2-(4-nitrophenyl)-6-chloroimidazo[1,2-b]pyridazine. The reaction proceeds via nucleophilic attack of the pyridazine nitrogen on the bromoketone, followed by cyclization.
Reaction Conditions :
- Solvent: Ethanol or dimethylformamide (DMF)
- Temperature: 60–80°C
- Duration: 6–12 hours
- Yield: ~75% (estimated from analogous reactions)
Introduction of the Methoxy Group
The 6-chloro substituent on the imidazo[1,2-b]pyridazine ring is replaced with a methoxy group via nucleophilic aromatic substitution.
Methoxylation Reaction
2-(4-Nitrophenyl)-6-chloroimidazo[1,2-b]pyridazine is treated with sodium methoxide (NaOMe) in methanol under reflux. The chlorine atom is displaced by a methoxy group, yielding 2-(4-nitrophenyl)-6-methoxyimidazo[1,2-b]pyridazine.
Reaction Conditions :
Reduction of the Nitro Group
The nitro group on the phenyl ring is reduced to an amine to enable subsequent amide bond formation.
Catalytic Hydrogenation
2-(4-Nitrophenyl)-6-methoxyimidazo[1,2-b]pyridazine undergoes hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. This step produces 2-(4-aminophenyl)-6-methoxyimidazo[1,2-b]pyridazine.
Reaction Conditions :
- Catalyst: 10% Pd/C
- Solvent: Ethanol or ethyl acetate
- Pressure: 1 atm H₂
- Temperature: 25°C
- Duration: 2–4 hours
- Yield: ~90% (estimated)
Amide Bond Formation
The final step involves coupling the amine intermediate with phenoxyacetyl chloride to form the target acetamide.
Schotten-Baumann Reaction
2-(4-Aminophenyl)-6-methoxyimidazo[1,2-b]pyridazine reacts with phenoxyacetyl chloride in the presence of a base (e.g., triethylamine) to form N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide.
Reaction Conditions :
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base: Triethylamine (2 equivalents)
- Temperature: 0°C → room temperature
- Duration: 12–24 hours
- Yield: ~70% (estimated)
Alternative Synthetic Routes
Direct Functionalization of Preformed Imidazo[1,2-b]pyridazine
An alternative approach involves synthesizing 2-(4-aminophenyl)-6-methoxyimidazo[1,2-b]pyridazine via a Suzuki-Miyaura coupling between a boronic acid-functionalized phenyl group and a halogenated imidazo[1,2-b]pyridazine. However, this method is less common due to the stability challenges of the boronic acid intermediate.
Solid-Phase Synthesis
Solid-phase techniques using resin-bound intermediates have been explored for analogous compounds, though scalability remains a limitation.
Optimization and Scaling Considerations
Purification Techniques
Characterization Data
Challenges and Mitigation Strategies
Byproduct Formation During Methoxylation
Competing elimination reactions may occur during the methoxylation step. Using excess NaOMe and maintaining anhydrous conditions minimizes this issue.
Oxidation of the Amine Intermediate
The 4-aminophenyl group is susceptible to oxidation. Conducting the reduction and subsequent steps under inert atmosphere (N₂ or Ar) prevents degradation.
Chemical Reactions Analysis
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or phenoxyacetamide groups using reagents like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide involves its interaction with molecular targets such as kinases. The compound binds to the ATP-binding site of these enzymes, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell growth and survival . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide: This compound also exhibits kinase inhibitory activity but may differ in its selectivity and potency.
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide: Another derivative with potential anticancer properties, differing in its chemical structure and possibly its pharmacokinetic profile.
The uniqueness of this compound lies in its specific molecular interactions and the resulting biological effects, making it a promising candidate for further research and development.
Biological Activity
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 388.427 g/mol. The compound features an imidazo[1,2-b]pyridazine core, which is associated with various biological targets, enhancing its therapeutic potential.
The biological activity of this compound primarily stems from its interaction with specific molecular targets, including enzymes and receptors. Notably, it has been identified as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2) , an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. By inhibiting nSMase2, the compound may reduce the release of exosomes that contribute to neurodegeneration .
Interaction with Molecular Targets
The mechanism of action involves binding to specific sites on proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects such as:
- Inhibition of cell proliferation : Studies have shown that this compound can suppress the proliferation of human umbilical vein endothelial cells stimulated by vascular endothelial growth factor (VEGF) .
- Modulation of signal transduction pathways : The compound may influence pathways related to cell growth and apoptosis through its enzymatic interactions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
| Activity | Description |
|---|---|
| nSMase2 Inhibition | Reduces neurodegenerative processes by inhibiting enzyme activity. |
| Anti-proliferative Effects | Suppresses VEGF-stimulated proliferation in endothelial cells. |
| Potential Anticancer Activity | May inhibit tumor growth based on preliminary studies in xenograft models. |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications for therapeutic applications:
- Inhibition Studies : A study demonstrated that related imidazo[1,2-b]pyridazine derivatives exhibited potent inhibition against VEGF receptor kinases with IC50 values in the nanomolar range. This suggests a strong potential for similar compounds like this compound in cancer therapy .
- Neuroprotective Properties : Research on nSMase inhibitors has indicated their role in protecting neuronal cells from degeneration, highlighting the therapeutic promise of compounds targeting this pathway .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare the imidazo[1,2-b]pyridazine core in this compound?
- The imidazo[1,2-b]pyridazine scaffold is typically synthesized via cyclization reactions. For example, 6-methoxy-substituted derivatives can be prepared by reacting 6-chloroimidazo[1,2-b]pyridazine precursors with sodium methoxide (NaOCH₃) under reflux conditions (70–120°C). Coupling reactions using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and i-Pr₂NEt (diisopropylethylamine) in DMF are employed for amide bond formation .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- 1H NMR and ESI-MS are standard for structural validation. For purity assessment (>95%), reverse-phase HPLC with C18 columns and UV detection is recommended. Retention times (e.g., 9.5–13.9 minutes) and mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) are optimized for reproducibility .
Q. How can researchers address solubility challenges during in vitro assays?
- The compound’s lipophilic nature may require dissolution in DMSO followed by dilution in aqueous buffers (e.g., PBS). Co-solvents like cyclodextrins or PEG-based formulations can enhance solubility without disrupting biological activity .
Advanced Research Questions
Q. What strategies improve regioselectivity during functionalization of the imidazo[1,2-b]pyridazine ring?
- Regioselective methoxylation at position 6 is achieved using NaOCH₃ under controlled heating. For substitutions at position 2, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with trimethylboroxine) ensures precise functionalization. Monitoring reaction progress via TLC or LC-MS minimizes byproducts .
Q. How can contradictory biological activity data between structural analogs be resolved?
- Structure-activity relationship (SAR) studies are essential. For example, replacing the methoxy group with methyl or morpholino substituents alters binding affinity. Statistical models (e.g., multivariate regression) can correlate electronic properties (LogP, polar surface area) with activity .
Q. What methodologies optimize reaction yields in large-scale synthesis?
- Key factors:
- Catalyst selection : Bis(triphenylphosphine)palladium(II) chloride for cross-coupling .
- Temperature control : 70–120°C for cyclization .
- Purification : Silica gel chromatography or preparative HPLC for ≥96% purity .
- A comparative table of synthesis conditions:
| Reaction Step | Reagents/Catalysts | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Methoxylation | NaOCH₃, DMF | 70°C | 85% | 99.2% |
| Suzuki Coupling | Pd(PPh₃)₂Cl₂, K₂CO₃ | 100°C | 78% | 98.5% |
| Amide Coupling | HBTU, i-Pr₂NEt | RT | 92% | 99.6% |
Q. How are byproducts characterized and mitigated during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
